molecular formula C13H18N2 B2406720 1-Allyl-4-phenylpiperazine CAS No. 21057-43-2

1-Allyl-4-phenylpiperazine

Cat. No. B2406720
CAS RN: 21057-43-2
M. Wt: 202.301
InChI Key: XPZJLFMFYXCHQV-UHFFFAOYSA-N
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Description

1-Allyl-4-phenylpiperazine is a chemical compound with the molecular formula C13H18N2 . It is a member of the piperazine class of compounds, which are known for their wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with an allyl group and a phenyl group .

Scientific Research Applications

  • Metabolic Pathways and Identification :

    • Many drugs containing the arylpiperazine moiety undergo a common metabolic pathway involving cleavage of the side-chain, forming 1-arylpiperazines. A study outlined a method for identifying these metabolites in rat plasma and brain, highlighting the importance of understanding the metabolism of such compounds (Caccia, Notarnicola, Fong, & Benfenati, 1984).
  • Binding Mechanisms and Receptor Interactions :

    • N-Phenylpiperazine derivatives, commonly used in cardiovascular drugs, bind to the α1A-adrenoceptor. A study used molecular docking and high-performance affinity chromatography to explore this binding mechanism, revealing key binding sites and driving forces like hydrogen bonds and electrostatic forces (Zhao et al., 2015).
  • Permeation Enhancers in Drug Delivery :

    • 1-Phenylpiperazine and its derivatives have been studied for their role as intestinal permeation enhancers, crucial for oral administration of therapeutics. A study examined the efficacy and cytotoxicity of these compounds, finding several potent derivatives with lower toxicity, indicating their potential in enhancing drug absorption (Fein, Lamson, & Whitehead, 2017).
  • Chemical Synthesis and Fluorescent Probes :

    • The synthesis of a fluorescent probe based on a phenylpiperazine derivative for biodistribution studies in the treatment of Chagas disease was detailed in a study. This highlights the application of such compounds in developing tracers for disease treatment research (Rodríguez et al., 2017).
  • Pharmacological Properties and Drug Design :

    • Phenylpiperazine derivatives have been explored for their pharmacological properties, such as antidepressant and anxiolytic effects, in various animal models. This research is crucial in understanding the broader therapeutic potential of these compounds (Pytka et al., 2015).
  • Anticonvulsant Activity :

    • Research into the anticonvulsant activity of certain phenylpiperazine derivatives has been conducted, showing the potential of these compounds in treating epilepsy and related disorders (Kamiński et al., 2015).

Safety and Hazards

1-Phenylpiperazine, a related compound, is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage . It’s important to note that safety data for 1-Allyl-4-phenylpiperazine specifically was not found in the search results.

Future Directions

Phenylpiperazine derivatives, including 1-Allyl-4-phenylpiperazine, could have promising future applications. For instance, several potent derivatives displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications . Additionally, a new series of 1-amidino-4-phenylpiperazine derivatives showed nanomolar EC50 values in functional activity at the human TAAR1 receptor, suggesting potential for development of innovative therapies .

properties

IUPAC Name

1-phenyl-4-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h2-7H,1,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZJLFMFYXCHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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